DC 838
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Overview
Description
DC 838 is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties . This compound is characterized by the presence of a quinoxaline core, which is fused with furan rings and a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC 838 typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The furan rings are then introduced through further synthetic steps, often involving cyclization reactions. The piperidine moiety is incorporated through nucleophilic substitution reactions, where diethylpiperidine is reacted with appropriate intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact and reduce costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
DC 838 can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives .
Scientific Research Applications
DC 838 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of DC 838 involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells . The furan rings and piperidine moiety contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer and antibiotic agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
DC 838 is unique due to its complex structure, which combines the quinoxaline core with furan rings and a piperidine moiety. This unique combination enhances its potential for diverse pharmacological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZGBKCQNVSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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